molecular formula C22H29FO5 B13405721 16alpha-Homo 2-(Hydroxymethyl)betamethasone

16alpha-Homo 2-(Hydroxymethyl)betamethasone

Cat. No.: B13405721
M. Wt: 392.5 g/mol
InChI Key: FOCFAOIORDLAJM-JQGIEVFVSA-N
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Description

16alpha-Homo 2-(Hydroxymethyl)betamethasone is a synthetic corticosteroid compound. It is an intermediate in the synthesis of 16alpha-Homo Betamethasone Phosphate, which is an impurity compound of Dexamethasone. Dexamethasone is known for its role in regulating T cell survival, growth, and differentiation, and it also inhibits the induction of nitric oxide synthase.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16alpha-Homo 2-(Hydroxymethyl)betamethasone involves multiple steps, starting from basic steroidal structures. The process typically includes:

    Hydroxylation: Introduction of hydroxyl groups at specific positions.

    Fluorination: Addition of fluorine atoms to enhance biological activity.

    Methylation: Introduction of methyl groups to stabilize the compound.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using advanced techniques such as:

    Catalytic Hydrogenation: To introduce hydrogen atoms.

    Chromatographic Purification: To isolate and purify the desired compound.

    Crystallization: To obtain the compound in a pure, solid form.

Chemical Reactions Analysis

Types of Reactions

16alpha-Homo 2-(Hydroxymethyl)betamethasone undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Addition of hydrogen atoms to reduce double bonds.

    Substitution: Replacement of functional groups with others.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkyl groups.

Major Products

The major products formed from these reactions include various hydroxylated, fluorinated, and methylated derivatives of the original compound.

Scientific Research Applications

16alpha-Homo 2-(Hydroxymethyl)betamethasone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other corticosteroids.

    Biology: Studied for its effects on cellular processes such as T cell regulation.

    Medicine: Investigated for its potential therapeutic effects in inflammatory and autoimmune diseases.

    Industry: Utilized in the production of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 16alpha-Homo 2-(Hydroxymethyl)betamethasone involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory responses and the regulation of immune cell activity. The molecular targets include various cytokines and enzymes involved in the inflammatory process .

Comparison with Similar Compounds

Similar Compounds

    Dexamethasone: Known for its potent anti-inflammatory effects.

    Betamethasone: Similar in structure but differs in the position of hydroxyl and methyl groups.

    Prednisolone: Another corticosteroid with similar therapeutic applications.

Uniqueness

16alpha-Homo 2-(Hydroxymethyl)betamethasone is unique due to its specific hydroxylation and fluorination patterns, which enhance its biological activity and stability compared to other corticosteroids.

Properties

Molecular Formula

C22H29FO5

Molecular Weight

392.5 g/mol

IUPAC Name

(2S,3S,4aS,4bS,10aS,10bR,11S,12aS)-10b-fluoro-2,11-dihydroxy-2-(hydroxymethyl)-3,10a,12a-trimethyl-3,4,4a,4b,5,6,11,12-octahydrochrysene-1,8-dione

InChI

InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-20(13,3)22(15,23)17(26)10-19(16,2)18(27)21(12,28)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21+,22-/m0/s1

InChI Key

FOCFAOIORDLAJM-JQGIEVFVSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(C(=O)[C@]1(CO)O)C)O)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C(=O)C1(CO)O)C)O)F)C

Origin of Product

United States

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